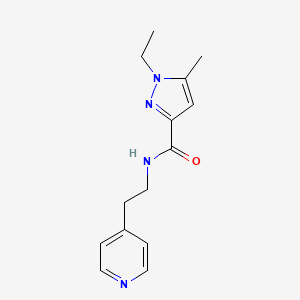

1-ethyl-5-methyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-3-carboxamide

Description

1-Ethyl-5-methyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a pyridine ring linked via an ethyl chain to the carboxamide nitrogen. Pyrazole derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name |

1-ethyl-5-methyl-N-(2-pyridin-4-ylethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O/c1-3-18-11(2)10-13(17-18)14(19)16-9-6-12-4-7-15-8-5-12/h4-5,7-8,10H,3,6,9H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOYIUSAVZUVHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)NCCC2=CC=NC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-ethyl-5-methyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-3-carboxamide, a compound with the molecular formula C12H14N4O and a molecular weight of 258.32 g/mol, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on anti-inflammatory properties, enzyme inhibition, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C12H14N4O |

| Molecular Weight | 258.32 g/mol |

| CAS Number | 1210913-00-0 |

| Purity | Typically 95% |

Biological Activity Overview

This compound has been studied for various biological activities, particularly its anti-inflammatory effects and its role as a COX inhibitor.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. For instance, studies have shown that pyrazole derivatives can selectively inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

- COX Inhibition : The compound has demonstrated potent inhibition of COX-2 with selectivity indices comparable to established NSAIDs. This suggests potential use in treating inflammatory conditions without the gastrointestinal side effects commonly associated with non-selective COX inhibitors .

- Experimental Models : In carrageenan-induced rat paw edema models, compounds similar to this pyrazole derivative exhibited significant reductions in edema, indicating effective anti-inflammatory action. Histopathological evaluations revealed minimal degenerative changes in vital organs, suggesting a favorable safety profile .

Enzyme Inhibition

The compound's mechanism of action may involve the inhibition of specific enzymes linked to inflammation and pain pathways:

- COX Enzymes : Studies have reported IC50 values for related compounds in the low micromolar range, indicating strong inhibitory potential against COX-1 and COX-2 enzymes .

- 5-Lipoxygenase (5-LOX) : Some derivatives have also shown activity against 5-LOX, further supporting their anti-inflammatory capabilities .

Case Studies and Research Findings

Recent literature highlights several case studies involving pyrazole derivatives:

- Sivaramakarthikeyan et al. (2022) : This study demonstrated that specific pyrazole derivatives exhibited superior anti-inflammatory profiles compared to traditional NSAIDs like diclofenac, with IC50 values indicating high potency .

- Abdellatif et al. (2021) : A series of substituted pyrazole derivatives were synthesized and evaluated for their COX inhibitory activity. The most potent compounds showed significant reductions in paw edema in animal models, reinforcing their therapeutic potential .

- Comparative Studies : In comparative analyses against standard treatments, certain pyrazole derivatives displayed enhanced efficacy and reduced toxicity profiles, making them promising candidates for further development .

Scientific Research Applications

Anticancer Applications

Mechanism of Action

The compound exhibits promising anticancer activity by inhibiting the proliferation of various cancer cell lines. Research indicates that pyrazole derivatives can interfere with critical cellular pathways involved in tumor growth and metastasis. For instance, studies have shown that compounds containing the pyrazole structure can inhibit the growth of lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers .

Case Studies

- Breast Cancer : In vitro studies demonstrated that derivatives of pyrazole significantly inhibited the proliferation of MDA-MB-231 breast cancer cells. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression .

- Liver Cancer : The HepG2 liver cancer cell line also showed sensitivity to pyrazole derivatives, with IC50 values indicating effective cytotoxicity comparable to standard chemotherapeutic agents .

Anti-inflammatory Properties

Inhibition of Enzymes

1-Ethyl-5-methyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-3-carboxamide has been identified as a selective inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The compound demonstrated significant inhibition against COX-1 and COX-2 enzymes, suggesting its potential as an anti-inflammatory agent .

Research Findings

A recent review highlighted that certain pyrazole derivatives exhibited superior anti-inflammatory effects compared to established drugs like celecoxib and indomethacin. These compounds showed high selectivity indices and low toxicity profiles in animal models .

Drug Design and Development

Molecular Modeling Studies

Recent advancements in molecular modeling have facilitated the design of new pyrazole-based compounds with optimized pharmacological profiles. Studies have utilized computational techniques to predict interactions between this compound and biological targets, enhancing the understanding of its therapeutic potential .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves straightforward chemical reactions that allow for modifications to improve efficacy and selectivity. The structure-activity relationship studies have revealed that specific substitutions on the pyrazole ring can enhance anticancer activity while minimizing side effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Substituent Influence on Physicochemical Properties: The target compound’s pyridin-4-yl-ethyl group may enhance solubility in polar solvents compared to phenyl or chlorophenyl substituents in analogs like 3a .

Synthetic Yields :

- Amide coupling reactions for analogs (e.g., 3a , yield 68% ; compound in , yield 43%) suggest that steric hindrance from bulky substituents (e.g., pyridin-4-yl-ethyl) in the target compound might require optimized coupling conditions (e.g., EDCI/HOBt vs. thionyl chloride activation) .

Crystallographic and Conformational Analysis

- The compound in demonstrates a pyrazole ring dihedral angle of 7.70° with a phenyl ring, indicating planarity that favors intercalation into biological targets. The pyridin-4-yl-ethyl group in the target compound may adopt a similar conformation, stabilized by intramolecular C–H···N or π-π stacking .

Q & A

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalyst Use : Lewis acids like ZnCl₂ improve alkylation efficiency .

- Temperature Control : Maintaining 60–80°C during coupling reactions minimizes side-product formation .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Basic Research Question

- ¹H/¹³C NMR :

- Pyrazole ring protons appear as singlets (δ 6.8–7.2 ppm).

- Ethyl groups show triplets (δ 1.2–1.5 ppm) and quartets (δ 3.4–4.0 ppm) .

- IR Spectroscopy :

- Carboxamide C=O stretch at ~1650–1680 cm⁻¹ .

- Pyridine ring vibrations at ~1600 cm⁻¹ .

- Mass Spectrometry :

- Molecular ion peaks (M⁺ or [M+H]⁺) confirm molecular weight. Fragmentation patterns reveal substituent loss (e.g., ethyl or pyridyl groups) .

What in vitro biological screening models are appropriate for initial pharmacological evaluation of this compound?

Basic Research Question

- Enzyme Inhibition Assays : Target kinases or cyclooxygenases using fluorogenic substrates .

- Cell-Based Assays :

- Anti-inflammatory activity via TNF-α/IL-6 suppression in macrophages .

- Cytotoxicity screening in cancer cell lines (e.g., MTT assay) .

- Receptor Binding Studies : Radioligand displacement assays for GPCRs or ion channels .

How can researchers design structure-activity relationship (SAR) studies to identify critical functional groups influencing biological activity?

Advanced Research Question

- Substituent Variation :

- Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to assess steric effects .

- Modify the pyridyl moiety (e.g., chloro or methoxy substitutions) to evaluate electronic impacts .

- Biological Testing :

- Compare IC₅₀ values across analogs in enzyme inhibition assays .

- Use molecular docking to correlate substituent changes with binding affinity .

What computational strategies are recommended for predicting binding modes and affinity of this compound with target proteins?

Advanced Research Question

- Molecular Docking :

- Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., COX-2 or kinase domains) .

- Validate docking poses against crystallographic data (e.g., PDB ID from related pyrazole-carboxamide complexes) .

- MD Simulations :

- Run 100-ns simulations in GROMACS to assess binding stability and key residue interactions .

What methodologies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?

Advanced Research Question

- Pharmacokinetic (PK) Analysis :

- Measure bioavailability via LC-MS/MS after oral administration .

- Assess metabolic stability using liver microsomes to identify rapid clearance .

- Metabolite Identification :

- Use HRMS to detect phase I/II metabolites and correlate with reduced activity .

How can researchers optimize the compound's solubility and stability for preclinical development without altering its core pharmacophore?

Advanced Research Question

- Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility .

- Prodrug Design : Introduce ester groups at the carboxamide moiety for hydrolytic activation in vivo .

- Nanoformulation : Encapsulate in PEGylated liposomes to improve plasma half-life .

What analytical approaches are critical for detecting and quantifying degradation products under various storage conditions?

Advanced Research Question

- Forced Degradation Studies :

- Expose the compound to heat (40–60°C), humidity (75% RH), and UV light .

- HPLC-MS Analysis :

- Use C18 columns with gradient elution (0.1% TFA in acetonitrile/water) to separate degradants .

- Quantify major impurities against validated calibration curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.